3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2-one;hydrochloride
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Overview
Description
3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2-one;hydrochloride is a heterocyclic compound with a unique structure that combines elements of pyridine and oxazepine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2-one;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxazepine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxazepine derivatives.
Scientific Research Applications
3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2-one: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Uniqueness
3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2-one;hydrochloride is unique due to its specific combination of functional groups and ring structure
Properties
Molecular Formula |
C9H12ClN3O2 |
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Molecular Weight |
229.66 g/mol |
IUPAC Name |
3-amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2-one;hydrochloride |
InChI |
InChI=1S/C9H11N3O2.ClH/c1-12-7-2-3-11-4-8(7)14-5-6(10)9(12)13;/h2-4,6H,5,10H2,1H3;1H |
InChI Key |
LZGQJKAEIDNORF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=NC=C2)OCC(C1=O)N.Cl |
Origin of Product |
United States |
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